molecular formula C7H14ClNO B8189155 (S)-2-Ethyl-piperidin-4-one hydrochloride

(S)-2-Ethyl-piperidin-4-one hydrochloride

Cat. No.: B8189155
M. Wt: 163.64 g/mol
InChI Key: DBIOVBYLTPWVSW-RGMNGODLSA-N
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Description

(S)-2-Ethyl-piperidin-4-one hydrochloride is a chiral piperidine derivative characterized by an ethyl substituent at the C2 position and a ketone group at C4, with a hydrochloride salt enhancing its water solubility.

Properties

IUPAC Name

(2S)-2-ethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIOVBYLTPWVSW-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC(=O)CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition and Dieckmann Condensation

A widely adopted method involves the Michael addition of benzylamine to methyl acrylate, followed by Dieckmann condensation to form the piperidone ring. In one protocol, benzylamine and methyl acrylate undergo Michael addition in methanol at room temperature, yielding a piperidine intermediate. Subsequent Dieckmann condensation in toluene with sodium metal at elevated temperatures (80–100°C) generates the 1-benzyl-4-piperidone intermediate. Decarboxylation using concentrated hydrochloric acid (5–7 M) at 80–100°C for 4–8 hours removes the benzyl group, yielding 4-piperidone hydrochloride. While this route efficiently constructs the piperidone core, it requires multiple purification steps, including recrystallization from ethanol-water mixtures, to achieve >99% purity.

Cyanopiperidine Hydrolysis

An alternative approach starts with 4-methyl-2-cyanopiperidine, which undergoes hydrolysis with 6 N hydrochloric acid under reflux to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. Esterification with ethanol and thionyl chloride produces the ethyl ester, followed by cis-trans isomer separation using methyl tert-butyl ether/ethanol pulping. Although this method originally targets (2R,4R)-4-methylpiperidine-2-ethyl formate, adapting the hydrolysis and esterification steps could facilitate 2-ethyl substitution on the piperidone ring.

Chiral Resolution of Racemic Mixtures

Achieving the (S)-configuration at the 2-position necessitates enantioselective synthesis or resolution of racemic intermediates.

Diastereomeric Salt Formation with Tartaric Acid

The use of L-tartaric acid for resolving trans-4-methyl-2-ethyl piperidinecarboxylate has been demonstrated to reduce the (2S,4S)-enantiomer content to <2%. Recrystallization of the diastereomeric salt from acetone/ethanol mixtures (40°C, 0.5 h reaction) followed by dissociation with potassium carbonate yields the target enantiomer in 40% molar yield. For (S)-2-Ethyl-piperidin-4-one, analogous resolution could involve forming a tartrate salt of the free base, though the optimal resolving agent (L- vs. D-tartaric acid) requires empirical determination.

Asymmetric Synthesis Strategies

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 2-ethyl-piperidin-4-ol precursors could provide enantiomerically enriched intermediates. For instance, Candida antarctica lipase B (CAL-B) has shown selectivity for secondary alcohols in similar systems, though its applicability to piperidine derivatives remains underexplored.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of 2-ethyl-4-piperidone imines using chiral Ru or Ir catalysts (e.g., Josiphos ligands) represents a direct route to the (S)-enantiomer. This method’s success depends on substrate design, particularly the choice of protecting groups to stabilize the imine intermediate.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt typically involves treating the compound with hydrochloric acid in a polar solvent. In one protocol, 4-piperidone hydrochloride is generated by reacting 1-benzyl-4-piperidone with palladium-carbon catalyst in concentrated HCl (1–2 M) at room temperature for 8–12 hours. For (S)-2-Ethyl-piperidin-4-one, analogous treatment with gaseous HCl in ethyl acetate or dichloromethane would yield the hydrochloride salt.

Purification and Analytical Characterization

Recrystallization Optimization

Recrystallization solvents critically impact purity and yield. A mixture of ethyl acetate and petroleum ether (1:8–10 v/v) effectively purifies tert-butoxycarbonyl-protected piperidones, while acetone/ethanol systems are preferred for tartrate salts.

Spectroscopic Confirmation

  • NMR : Key signals include the carbonyl carbon at δ 208–210 ppm (C-4) and the ethyl group’s methylene protons as a quartet at δ 1.2–1.4 ppm.

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers, with the (S)-form typically eluting earlier than the (R)-enantiomer.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Michael Addition46.599Scalable, avoids harsh conditionsMulti-step, requires Pd/C catalyst
Cyanopiperidine4098Simple isomer separationLow yield in resolution step
Asymmetric Hydrogenation75–85*>99*Direct enantiocontrolHigh catalyst costs

*Theoretical values based on analogous systems.

Industrial Scale Considerations

The cyanopiperidine route’s use of inexpensive reagents (HCl, ethanol, methyl tert-butyl ether) and minimal chromatography makes it economically viable for large-scale production . In contrast, asymmetric hydrogenation, while efficient, faces challenges in catalyst recycling and substrate scope limitations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethyl-piperidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Ethyl-piperidin-4-one hydrochloride serves as an important building block for synthesizing pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against various diseases, including viral infections and neurological disorders.

Case Study:
A study highlighted the compound's role in synthesizing piperazine-piperidine compounds with anti-HCV activity, showcasing its application in antiviral drug development .

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition properties, making it a candidate for developing therapeutic agents. It interacts with specific enzymes, inhibiting their activity and potentially leading to various biological effects.

Research Findings:

  • Enzyme Binding Affinity: The compound has been shown to have a binding affinity of 12.5 nM towards metabotropic glutamate receptors (mGluRs), indicating its potential in treating neuropsychiatric conditions .

Neuropharmacological Effects

Research indicates that this compound interacts with neurotransmitter systems, suggesting its utility in treating neurological disorders.

Pharmacokinetic Properties:
The compound's pharmacokinetic profile includes favorable absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent.

The compound exhibits diverse biological activities, particularly in pharmacology. Its role as an enzyme inhibitor is critical for developing therapeutic agents targeting various diseases.

Cytotoxicity Studies:
Research has shown varying cytotoxic effects on different cell lines:

CompoundCell LineCC50 (µM)
(S)-2-Ethyl-piperidin-4-oneCa9-220.62
Derivative 1HSC-21.15
Derivative 2HSC-45.12

These findings indicate the compound's potential as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (S)-2-Ethyl-piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (S)-2-Ethyl-piperidin-4-one hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Water Solubility Synthesis Method
This compound C₇H₁₃NO•HCl (inferred) ~179.65 (calc.) Ethyl (C2), ketone (C4), HCl High (due to HCl salt) Not specified in evidence
3-Ethyl-2,6-diphenylpiperidin-4-one C₁₉H₂₁NO 279.38 Ethyl (C3), phenyl (C2, C6) Low (hydrophobic aryl) Eco-friendly deep eutectic solvent
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy (C4), HCl Low Standard organic synthesis
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Ester (C2), piperidine Moderate Multi-step synthesis

Key Observations:

  • Substituent Effects : The presence of aryl groups (e.g., in 3-Ethyl-2,6-diphenylpiperidin-4-one) reduces water solubility compared to the target compound, which benefits from the hydrophilic hydrochloride salt .
  • Stereochemistry : The (S)-configuration of the target compound may confer distinct biological activity compared to racemic analogues, though pharmacological data are absent in the evidence.

Functional Group Impact

  • Ketone vs. Ester : The ketone in this compound is more polar than the ester in Ethyl 2-(piperidin-4-yl)acetate, influencing solubility and metabolic stability .
  • Hydrochloride Salts : All hydrochlorides (e.g., target compound and 4-(Diphenylmethoxy)piperidine HCl) exhibit enhanced solubility compared to free bases, critical for formulation .

Pharmacological and Toxicological Gaps

  • Structural Similarity: Compounds like 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (similarity score 0.93 ) share core piperidine motifs but differ in functional groups, underscoring the need for targeted bioactivity studies.

Biological Activity

(S)-2-Ethyl-piperidin-4-one hydrochloride is an important chiral compound with diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with an ethyl group at the second position and a ketone group at the fourth position. The molecular formula is C7H13NOHClC_7H_{13}NO\cdot HCl.

Synthesis Methods:

  • Asymmetric Hydrogenation : The compound can be synthesized through asymmetric hydrogenation of 2-ethyl-1,2,5,6-tetrahydropyridine-4-one using chiral catalysts.
  • Reduction of 2-Ethyl-4-piperidone : This method employs chiral reducing agents to yield the desired enantiomer with high purity.

Biological Activity

This compound exhibits a range of biological activities, particularly in pharmacology and medicinal chemistry.

Enzyme Inhibition

The compound is known for its role as an enzyme inhibitor, which can be critical in developing therapeutic agents for various diseases. Its mechanism typically involves binding to the active site of enzymes, thereby inhibiting their activity.

Neuropharmacological Effects

Research indicates that this compound has potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. It has been studied for its effects on metabotropic glutamate receptors (mGluRs), which are implicated in numerous neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties and potential therapeutic applications of this compound:

  • Study on mGluR2 :
    • The compound showed a significant binding affinity to mGluR2 receptors, which are involved in modulating synaptic transmission and plasticity in the brain. This suggests its potential as a therapeutic agent in conditions like anxiety and depression .
    CompoundBinding Affinity (nM)Selectivity Ratio
    (S)-2-Ethyl-piperidin-4-one12.5>100
    Control A5.01
    Control B20.050
  • Cytotoxicity Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
    CompoundCell LineCC50 (µM)
    Derivative 1Ca9-220.62
    Derivative 2HSC-21.15
    Derivative 3HSC-45.12
  • Pharmacokinetic Properties :
    • Studies assessing the pharmacokinetic profile of this compound indicated favorable absorption and distribution characteristics, making it a suitable candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Ethyl-piperidin-4-one hydrochloride, and how can reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination of piperidin-4-one derivatives. For example, a similar piperidine hydrochloride compound was synthesized by suspending intermediates in a methanol-water mixture under reflux, followed by purification via silica gel column chromatography (chlorofor­m:methanol:ammonia = 96:4:0.4) . Yield optimization requires precise control of reaction time (e.g., 2 hours reflux), stoichiometry, and pH. Impurities often arise from incomplete elimination of byproducts, necessitating iterative recrystallization (e.g., ethanol-based methods) to achieve >98% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions. For instance, 1^1H NMR chemical shifts between δ 1.2–2.8 ppm typically indicate piperidine ring protons, while ethyl groups resonate near δ 1.0–1.5 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). X-ray crystallography (using SHELX programs) resolves absolute configuration but requires high-quality single crystals .

Q. How can researchers ensure stability during storage of piperidinone hydrochlorides?

  • Methodological Answer : Stability studies recommend storing the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation. Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~200°C, suggesting room-temperature storage is feasible for short-term use .

Advanced Research Questions

Q. How do contradictory data on enantiomeric purity arise in chiral piperidinone derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from chiral column chromatography conditions (e.g., mobile phase composition or column age). For example, a study using Chiralpak® IA columns achieved >99% enantiomeric excess (ee) for a related compound by optimizing hexane:isopropanol ratios . Circular dichroism (CD) spectroscopy and chiral HPLC cross-validation are essential to resolve conflicting reports .

Q. What experimental strategies mitigate byproduct formation during the hydrochlorination of (S)-2-Ethyl-piperidin-4-one?

  • Methodological Answer : Byproducts like N-oxide derivatives form under excess HCl or prolonged reaction times. Kinetic studies suggest stepwise addition of HCl gas at 0–5°C minimizes over-acidification. Post-reaction neutralization with NaHCO3_3 and extraction with dichloromethane reduce ionic impurities . Purity tracking via thin-layer chromatography (TLC) at intermediate stages is advised .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents on the piperidine ring. For example, introducing electron-withdrawing groups at the 4-position increases electrophilicity, potentially enhancing receptor binding. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., dopamine receptors) can prioritize analogs for synthesis .

Q. What are the challenges in scaling up the synthesis of enantiopure this compound, and how can they be addressed?

  • Methodological Answer : Batch-to-batch variability in ee during scale-up often arises from inefficient mixing or temperature gradients. Continuous flow reactors improve consistency by maintaining precise reaction parameters. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor ee in real-time .

Method Validation & Safety

Q. How should researchers validate analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Specificity : Spike samples with known impurities (e.g., des-ethyl analog) and confirm baseline separation via HPLC .
  • Linearity : Test concentrations from 0.1–120% of the target analyte; R2^2 ≥ 0.995 is acceptable .
  • Accuracy : Recovery rates of 98–102% validate method robustness .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Incinerate in EPA-approved facilities to prevent environmental release .

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